molecular formula C28H32FNO2 B12409369 BChE-IN-16

BChE-IN-16

Cat. No.: B12409369
M. Wt: 433.6 g/mol
InChI Key: KZOIYQAEEQKJSB-UHFFFAOYSA-N
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Description

BChE-IN-16 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes esters of choline, including acetylcholine. Butyrylcholinesterase is widely distributed in human tissues and plasma and plays a significant role in cholinergic neurotransmission and other nervous system functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-16 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may also include purification steps such as crystallization, distillation, and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

BChE-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, including amides, esters, and ethers .

Scientific Research Applications

BChE-IN-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of enzyme kinetics and inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of biosensors and diagnostic assays .

Mechanism of Action

BChE-IN-16 exerts its effects by inhibiting the activity of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other substrates. This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. The molecular targets and pathways involved include the cholinergic system and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BChE-IN-16 include:

Uniqueness

This compound is unique in its selectivity for butyrylcholinesterase over acetylcholinesterase. This selectivity makes it a valuable tool for studying the specific roles of butyrylcholinesterase in various biological processes and for developing targeted therapies for neurodegenerative diseases .

Properties

Molecular Formula

C28H32FNO2

Molecular Weight

433.6 g/mol

IUPAC Name

N-[3-(2-fluorophenyl)propyl]-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]cyclobutanamine

InChI

InChI=1S/C28H32FNO2/c1-31-27-18-7-13-24(28(27)32-21-22-10-3-2-4-11-22)20-30(25-15-8-16-25)19-9-14-23-12-5-6-17-26(23)29/h2-7,10-13,17-18,25H,8-9,14-16,19-21H2,1H3

InChI Key

KZOIYQAEEQKJSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CN(CCCC3=CC=CC=C3F)C4CCC4

Origin of Product

United States

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